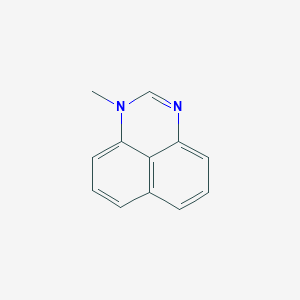
1-Methyl-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-perimidine is a useful research compound. Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1-Methyl-1H-perimidine and its derivatives exhibit a variety of bioactivities, making them valuable in drug discovery and development. Notable applications include:
- Antitumor Activity : Compounds derived from perimidines have shown potential as antitumor agents. Studies indicate that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Research has demonstrated that this compound derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results .
- Anti-inflammatory Effects : Some perimidine derivatives act as anti-inflammatory agents, potentially useful in treating inflammatory diseases .
- Corticotropin-Releasing Factor (CRF) Receptor Antagonism : Certain derivatives have been identified as selective antagonists for CRF receptors, which could be beneficial in managing stress-related disorders .
Materials Science
In materials science, this compound is utilized due to its unique optical properties:
- Dyes and Pigments : Due to their finely tunable optical characteristics, perimidines are used as dyes and pigments in various applications, including textiles and plastics . The ability to modify their structures allows for the development of colorants with specific hues and stability.
- Fluorescent Chemo-sensors : this compound derivatives have been developed as fluorescent sensors for detecting metal ions and other analytes in environmental monitoring and analytical chemistry .
Industrial Chemistry
The compound also finds applications in industrial processes:
- Catalysis : Perimidines serve as catalysts in organic synthesis reactions. Their ability to form complexes with metals enhances catalytic activity, making them useful in various chemical transformations .
- Corrosion Inhibitors : The application of perimidines as corrosion inhibitors has been explored, providing protective coatings for metals in harsh environments .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of various substituted perimidines against E. coli and S. aureus. The results indicated that certain derivatives exhibited significant inhibition zones compared to control samples, suggesting their potential as antibacterial agents.
Case Study 2: Synthesis of Fluorescent Sensors
Research focused on synthesizing this compound-based fluorescent sensors for heavy metal detection. The sensors demonstrated high sensitivity and selectivity towards specific metal ions, showcasing their applicability in environmental monitoring.
Propriétés
Numéro CAS |
19585-93-4 |
|---|---|
Formule moléculaire |
C12H10N2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1-methylperimidine |
InChI |
InChI=1S/C12H10N2/c1-14-8-13-10-6-2-4-9-5-3-7-11(14)12(9)10/h2-8H,1H3 |
Clé InChI |
WLQWDTFOKYWCQK-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=CC=CC3=C2C1=CC=C3 |
SMILES canonique |
CN1C=NC2=CC=CC3=C2C1=CC=C3 |
Key on ui other cas no. |
19585-93-4 |
Solubilité |
24.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















